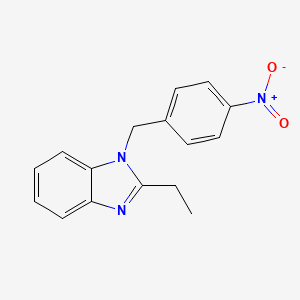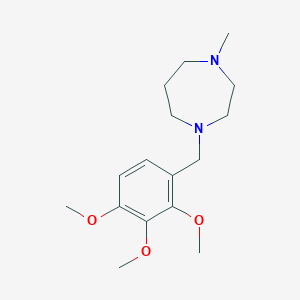![molecular formula C15H17ClFNO B5740760 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been reported to reduce the levels of reactive oxygen species, which are associated with oxidative stress and cell damage. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has also been reported to exhibit good solubility in various solvents, which makes it suitable for various experimental procedures. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane. One of the directions is to further investigate its mechanism of action, which will provide insights into its potential applications in various fields. Another direction is to study its pharmacokinetics and pharmacodynamics, which will provide information on its absorption, distribution, metabolism, and excretion in the body. Additionally, it is important to study the potential side effects of this compound, which will provide information on its safety for human use. Finally, the development of new synthetic methods for this compound will provide access to new derivatives with improved properties.
Conclusion:
In conclusion, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane is a chemical compound that has potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has been reported in the literature by using different methods. One of the methods involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-aminocaproic acid followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 1-aminocyclohexane followed by the reaction with acryloyl chloride. Both methods have been reported to yield the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has been studied for its potential applications in various fields. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been reported to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-13-6-5-7-14(17)12(13)8-9-15(19)18-10-3-1-2-4-11-18/h5-9H,1-4,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPBIGXTWWUMJM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(azepan-1-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

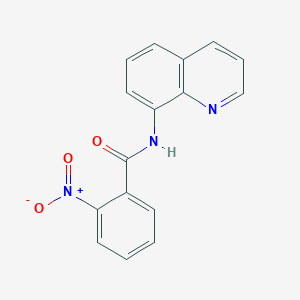

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)
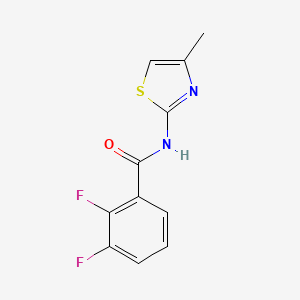
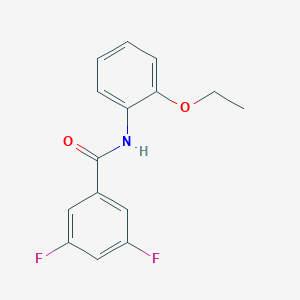
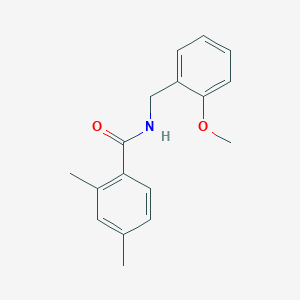
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)
